molecular formula C7H13NO3S B12966814 9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide

9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide

Cat. No.: B12966814
M. Wt: 191.25 g/mol
InChI Key: RKLYMCIEYPVQRY-UHFFFAOYSA-N
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Description

9-Hydroxy-3-thia-7-azabicyclo[331]nonane 3,3-dioxide is a bicyclic compound that features a unique structural motif

Preparation Methods

The synthesis of 9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkylamines . This method allows for the formation of the bicyclic structure under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like ABNO, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which 9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide exerts its effects involves its ability to participate in radical-based reactions. For example, it can catalyze the oxidation of alcohols through a nitroxyl radical mechanism, where the compound acts as a stable radical that facilitates the transfer of electrons . This process involves molecular targets such as alcohol substrates and pathways that include the formation of carbonyl compounds.

Comparison with Similar Compounds

Similar compounds to 9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide include:

The uniqueness of this compound lies in its specific structural motif and its ability to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C7H13NO3S/c9-7-5-1-8-2-6(7)4-12(10,11)3-5/h5-9H,1-4H2

InChI Key

RKLYMCIEYPVQRY-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)CC(C2O)CN1

Origin of Product

United States

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